molecular formula C27H31N3O3S2 B583356 CYM 9484 CAS No. 1383478-94-1

CYM 9484

Cat. No.: B583356
CAS No.: 1383478-94-1
M. Wt: 509.7 g/mol
InChI Key: VAUKHARIAMDAGF-UHFFFAOYSA-N
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Description

CYM 9484 is a small organic compound with the following properties:

    Chemical Structure: this compound has a molecular formula of C27H31N3O3S2 and a molecular weight of 509.68 g/mol.

    Classification: It acts as an antagonist for the NPY Y2 receptor.

Mechanism of Action

Preparation Methods

CYM 9484 is synthesized through the following steps:

Chemical Reactions Analysis

CYM 9484 likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed information on specific reactions, reagents, and major products remains limited.

Scientific Research Applications

    Neurobiology: As an NPY Y2 receptor antagonist, it may modulate neuropeptide signaling pathways.

    Obesity Research: NPY receptors play a role in appetite regulation, making CYM 9484 relevant for anti-obesity studies.

    Drug Development: Researchers explore its use in drug discovery and therapeutic interventions.

Comparison with Similar Compounds

Unfortunately, specific similar compounds are not mentioned in the available data. Further research would be needed to identify related molecules and highlight CYM 9484’s uniqueness.

Properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3S2/c1-29(2)35(32,33)25-15-13-24(14-16-25)28-26(34)30-19-17-23(18-20-30)27(31,21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,23,31H,17-20H2,1-2H3,(H,28,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUKHARIAMDAGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383478-94-1
Record name CYM-9484
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383478941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYM-9484
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C52X44WTF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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